Product packaging for Androsta-1,4-diene-3,6,17-trione(Cat. No.:CAS No. 72648-46-5)

Androsta-1,4-diene-3,6,17-trione

Cat. No.: B193401
CAS No.: 72648-46-5
M. Wt: 298.4 g/mol
InChI Key: BXPQXTJWPDQYMP-IEVKOWOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Androsta-1,4-diene-3,6,17-trione is a steroidal compound recognized for its role as an aromatase inhibitor . Aromatase is the enzyme responsible for the biosynthesis of estrogens, and its inhibition is a key therapeutic strategy in research, particularly for hormone-responsive conditions . This compound functions as a mechanism-based inactivator, binding to and causing a time-dependent, irreversible loss of aromatase activity in enzymatic studies . Its properties have established it as a significant tool in steroid biochemistry for investigating estrogen synthesis pathways and exploring potential therapeutic applications . The metabolism of related steroidal aromatase inhibitors has been a subject of study in doping control, highlighting the importance of analytical methods for their detection . This product is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic or therapeutic use, or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O2 B193401 Androsta-1,4-diene-3,6,17-trione CAS No. 72648-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,6,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h5,7,9,12-14H,3-4,6,8,10H2,1-2H3/t12-,13-,14-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPQXTJWPDQYMP-IEVKOWOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993488
Record name Androsta-1,4-diene-3,6,17-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72648-46-5
Record name Androsta-1,4-diene-3,6,17-trione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072648465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androsta-1,4-diene-3,6,17-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Oxo Boldione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4HGN4ER3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Chemical Synthesis and Biotransformation Methodologies of Androsta 1,4 Diene 3,6,17 Trione

Chemical Synthesis Pathways for Androsta-1,4-diene-3,6,17-trione

The chemical synthesis of this compound often involves multi-step processes starting from more readily available steroid precursors. These pathways focus on the introduction of unsaturation in the A-ring and the oxidation of specific carbon atoms to yield the target trione (B1666649) structure.

Synthesis from Precursor Steroids (e.g., Androstenedione (B190577) Derivatives)

The synthesis of this compound can be conceptualized as starting from androstenedione or its derivatives. The key transformations required are the introduction of double bonds at the C-1 and C-4 positions of the steroid's A-ring and the oxidation of the C-6 position to a ketone. A plausible synthetic route could involve the initial dehydrogenation of an androstenedione derivative to introduce the 1,4-diene system, followed by the specific oxidation at the C-6 position.

Application of Specific Reagents and Reaction Conditions (e.g., DDQ, IBX, MMPP)

The introduction of specific functional groups in the synthesis of this compound relies on a variety of oxidizing agents.

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is a powerful dehydrogenating agent widely used in steroid chemistry to introduce unsaturation. orgsyn.orgorganic-chemistry.orgwikipedia.org It is particularly effective in creating α,β-unsaturated ketones. In the context of synthesizing the target molecule, DDQ could be employed to convert an androst-4-ene-3,17-dione precursor to the corresponding androsta-1,4-diene-3,17-dione (B159171). orgsyn.org The reaction is typically carried out in a suitable solvent like dioxane or benzene (B151609) under reflux conditions. orgsyn.org

IBX (2-Iodoxybenzoic acid) is a versatile oxidizing agent known for its mildness and selectivity. chem-station.com It can be used for the oxidation of alcohols to ketones and for the introduction of unsaturation adjacent to carbonyl groups. chem-station.comorganic-chemistry.org In a potential synthetic pathway, IBX could be utilized for the oxidation of a 6-hydroxy intermediate to the desired 6-keto functionality. organic-chemistry.orgyoutube.com These reactions are often performed in solvents like DMSO. chem-station.com

MMPP (Magnesium monoperoxyphthalate) is recognized for its use in epoxidation reactions. pearson.comwikipedia.org In steroid synthesis, MMPP can be used to epoxidize double bonds, which can then be further manipulated. wikipedia.orgresearchgate.net For instance, the epoxidation of a Δ⁵-steroid could be a step towards introducing functionality at the C-6 position. The subsequent opening of the epoxide ring can lead to hydroxylated intermediates, which can then be oxidized to the ketone. MMPP is considered a safer and more stable alternative to other peroxy acids like m-CPBA. wikipedia.orgresearchgate.net

ReagentTypical Application in Steroid SynthesisPotential Role in Synthesizing this compound
DDQ Dehydrogenation to form α,β-unsaturated ketones. orgsyn.orgorganic-chemistry.orgIntroduction of the 1,4-diene system in the A-ring.
IBX Oxidation of alcohols to ketones; formation of α,β-unsaturated ketones. chem-station.comorganic-chemistry.orgOxidation of a 6-hydroxy precursor to the 6-keto group.
MMPP Epoxidation of alkenes. pearson.comwikipedia.orgresearchgate.netFormation of a 5,6-epoxide intermediate for subsequent conversion to the 6-keto group.

Regioselective Synthesis Approaches

Achieving regioselectivity is a critical challenge in the synthesis of polyfunctionalized steroids like this compound. The specific introduction of the ketone at the C-6 position requires carefully designed synthetic strategies. One approach involves the use of directing groups to guide the oxidation to the desired carbon atom. Another strategy is to start with a precursor that already has a functional group at or near the C-6 position, which can then be converted to the ketone. For example, the allylic oxidation of a Δ⁴- or Δ⁵-steroid can introduce a hydroxyl group at C-6, which can then be oxidized to the ketone. The choice of oxidant and reaction conditions is crucial to prevent unwanted side reactions at other positions of the steroid nucleus.

High-Yield Chemical Preparation Processes

While specific high-yield processes for this compound are not extensively detailed in readily available literature, a high-yield synthesis for the closely related androst-4-ene-3,6,17-trione (B20797) has been reported. researchgate.net Such processes often involve the optimization of reaction conditions, including temperature, reaction time, and the stoichiometry of reagents, to maximize the yield of the desired product and minimize the formation of byproducts. The development of a high-yield process for this compound would likely build upon established methods for introducing the 1,4-diene system and the 6-keto group, with a focus on efficiency and scalability.

Biotransformation and Microbial Synthesis of this compound and Related Steroids

Biotransformation offers an alternative and often more selective method for the synthesis of complex steroid derivatives. Microorganisms possess a diverse array of enzymes, such as hydroxylases and dehydrogenases, that can catalyze specific modifications of the steroid skeleton under mild conditions.

Microbial Conversion Pathways (e.g., Fusarium oxysporum, Penicillium notatum, Fusarium lateritium)

Several fungal species have been investigated for their ability to transform androstenedione and other steroids, leading to a variety of hydroxylated and oxidized products.

Fusarium oxysporum is known to possess hydroxylase enzymes that can act on the steroid nucleus. davidmoore.org.uknih.gov Studies have shown its capability to introduce hydroxyl groups at various positions, including C-7 and C-15. nih.gov While the direct conversion to this compound has not been explicitly reported, the enzymatic machinery of Fusarium oxysporum for oxidizing the steroid skeleton suggests its potential for producing related poly-oxygenated androstanes.

Penicillium notatum has been shown to carry out diverse transformations of steroids, including the insertion of an oxygen atom into the D-ring to form testolactones. researchgate.netgoogle.comresearchgate.netresearchgate.net This indicates the presence of powerful oxidative enzymes that could potentially be harnessed for other specific oxidations on the steroid nucleus.

Fusarium lateritium is another species within the Fusarium genus that has been studied, although specific details on its steroid biotransformation pathways leading to trione derivatives are less documented in the available literature. mdpi.comwjpls.orgstudiesinmycology.org The genus Fusarium is generally recognized for its broad metabolic capabilities towards steroids. mdpi.commdpi.comasm.orgresearchgate.net

The biotransformation of androstenedione by various fungi can lead to a range of products, as summarized in the table below. These transformations highlight the potential for microbial systems to generate diverse, functionalized steroids.

MicroorganismSubstrateMajor Transformation Products
Fusarium culmorum Androstenedione15α-hydroxy and 6α-hydroxy derivatives. mdpi.com
Fusarium oxysporum AndrostenedioneCan produce hydroxylated derivatives at C-7 and C-15. nih.gov
Penicillium notatum AndrostenedioneCan be converted to testolactone. researchgate.netgoogle.com

Enzymatic Derivatization and Stereoselectivity

The biotransformation of Androsta-1,4-diene-3,17-dione (ADD) by various microorganisms demonstrates the high degree of stereoselectivity achievable with enzymatic reactions. Fungi, in particular, have been extensively studied for their ability to introduce functional groups at specific positions on the steroid nucleus, often with a high degree of stereochemical control.

One notable example is the biotransformation of ADD by Aspergillus brasiliensis. This fungus is capable of yielding both reduced and hydroxylated metabolites. The fermentation of ADD with A. brasiliensis results in the formation of 17β-hydroxyandrosta-1,4-dien-3-one, also known as Boldenone, through the stereoselective reduction of the 17-keto group. researchgate.netnih.gov Concurrently, hydroxylation occurs at the 11α and 12β positions, producing 11α-hydroxyandrost-1,4-diene-3,17-dione and 12β-hydroxyandrost-1,4-diene-3,17-dione, respectively. researchgate.netnih.gov The 12β-hydroxylation is a particularly noteworthy reaction characteristic of filamentous fungi. nih.gov

The fungus Cephalosporium aphidicola also demonstrates the capacity for stereoselective transformations of ADD. nih.gov Fermentation with this microorganism yields a range of oxidative and reductive metabolites, including 17β-hydroxyandrosta-1,4-diene-3-one and 11α-hydroxyandrosta-1,4-diene-3,17-dione. nih.gov The formation of these products highlights the enzymatic machinery within these fungi that can perform regio- and stereoselective modifications of the steroid core.

The reduction of the 17-carbonyl group of ADD to a 17β-hydroxyl group has also been reported with other fungal species, including Mucor racemosus and Acremonium strictum. nih.gov These transformations underscore the potential of microbial biocatalysts to generate specific steroid derivatives that may be challenging to produce through conventional chemical synthesis.

MicroorganismSubstrateProduct(s)Transformation Type
Aspergillus brasiliensisAndrosta-1,4-diene-3,17-dione (ADD)17β-hydroxyandrosta-1,4-dien-3-one (Boldenone)Reduction
Aspergillus brasiliensisAndrosta-1,4-diene-3,17-dione (ADD)11α-hydroxyandrost-1,4-diene-3,17-dioneHydroxylation
Aspergillus brasiliensisAndrosta-1,4-diene-3,17-dione (ADD)12β-hydroxyandrost-1,4-diene-3,17-dioneHydroxylation
Cephalosporium aphidicolaAndrosta-1,4-diene-3,17-dione (ADD)17β-hydroxyandrosta-1,4-diene-3-oneReduction
Cephalosporium aphidicolaAndrosta-1,4-diene-3,17-dione (ADD)11α-hydroxyandrosta-1,4-diene-3,17-dioneHydroxylation
Table 1: Examples of Enzymatic Derivatization of Androsta-1,4-diene-3,17-dione.

Intermediate Formation in Biocatalytic Processes

Androsta-1,4-diene-3,17-dione (ADD) is a pivotal intermediate in the synthesis of various steroid hormones, including estrogens like estrone (B1671321) and estradiol (B170435). nih.gov Its production through microbial biotransformation is a well-established and cost-effective alternative to complex chemical synthesis. nih.gov

A primary route for the biocatalytic production of ADD involves the dehydrogenation of Androst-4-ene-3,17-dione (AD). This reaction is catalyzed by the enzyme 3-ketosteroid-Δ¹-dehydrogenase (KstD). researchgate.net The biotransformation of AD to ADD is a key step in the industrial production of steroid pharmaceuticals. nih.gov

Furthermore, ADD itself serves as a precursor in biocatalytic pathways leading to other valuable steroid compounds. For instance, the fermentation of ADD with Cephalosporium aphidicola not only produces direct derivatives but also results in the formation of androst-4-ene-3,17-dione, indicating a retro-reduction reaction can occur. nih.gov This highlights the complex network of enzymatic reactions that can take place during microbial transformations.

PrecursorIntermediateKey Enzyme/ProcessFinal Product(s)
Androst-4-ene-3,17-dione (AD)Androsta-1,4-diene-3,17-dione (ADD)3-ketosteroid-Δ¹-dehydrogenase (KstD)Estrone, Estradiol
Phytosterols (e.g., β-sitosterol, cholesterol)Androst-4-ene-3,17-dione (AD) and Androsta-1,4-diene-3,17-dione (ADD)Microbial side-chain cleavage and dehydrogenationVarious steroid hormones
Table 2: Androsta-1,4-diene-3,17-dione as an Intermediate in Biocatalytic Processes.

Molecular Mechanisms of Enzyme Interaction and Inhibition by Androsta 1,4 Diene 3,6,17 Trione

Androsta-1,4,6-triene-3,17-trione as an Aromatase Inhibitor

Androsta-1,4,6-triene-3,17-trione is recognized for its powerful and specific inhibition of aromatase, the enzyme responsible for the crucial step of converting androgens to estrogens. wikipedia.org Its efficacy stems from its structural similarity to the natural substrate, androstenedione (B190577), which allows it to be recognized and bound by the enzyme's active site.

A key feature of Androsta-1,4,6-triene-3,17-trione's interaction with aromatase is its ability to cause irreversible inhibition. wikipedia.org This mode of action permanently inactivates the enzyme, thereby blocking the biosynthesis of estrogen. wikipedia.org This permanent binding distinguishes it from reversible inhibitors. The mechanism is that of a "suicide substrate," where the enzyme itself converts the inhibitor into a reactive intermediate that leads to its own inactivation.

The inactivation of aromatase by Androsta-1,4,6-triene-3,17-trione is a time-dependent process. ebi.ac.uknih.gov This means that the extent of inhibition increases with the duration of exposure of the enzyme to the inhibitor. Kinetic studies have demonstrated a time-dependent loss of aromatase activity in the presence of this compound. ebi.ac.uknih.gov This characteristic is a hallmark of suicide inhibitors, where the catalytic action of the enzyme is a prerequisite for the inhibitory event.

The potent inhibition of estrogen biosynthesis by Androsta-1,4,6-triene-3,17-trione is primarily due to a decrease in enzyme activity caused by enzyme-generated intermediates. ebi.ac.uk The aromatase enzyme processes Androsta-1,4,6-triene-3,17-trione, which acts as a substrate, to form a reactive intermediate. It is this intermediate, and not the parent compound itself, that is responsible for the subsequent inactivation of the enzyme. ebi.ac.uk This mechanism underscores the specificity of the inhibition, as only the catalytically active enzyme can generate its own inactivator.

The irreversible nature of the inhibition by Androsta-1,4,6-triene-3,17-trione is a direct result of the formation of a covalent bond between the enzyme-generated intermediate and the aromatase enzyme's active site. This permanent linkage effectively and irreversibly shuts down the enzyme's catalytic function. researchgate.net The formation of this covalent adduct distinguishes this class of steroidal inhibitors from non-steroidal inhibitors that bind reversibly.

Investigation of Cytochrome P450 Aromatase Interaction

The interaction between Androsta-1,4,6-triene-3,17-trione and cytochrome P450 aromatase has been characterized by its high binding affinity and specific kinetic parameters.

Interactive Data Table: Kinetic Parameters of Androsta-1,4,6-triene-3,17-trione Inhibition of Aromatase

ParameterValueReference
Apparent Inhibitor Constant (Ki)0.18 µM ebi.ac.ukmedchemexpress.com
Pseudo-first order rate constant1.10 x 10⁻³ sec⁻¹ ebi.ac.uk

Direct studies detailing the specific molecular mechanisms of enzyme interaction and inhibition for Androsta-1,4-diene-3,6,17-trione are not prominently featured in available research. However, insights can be drawn from the behavior of similar compounds. For instance, the related steroid Androst-4-ene-3,6,17-trione (B20797) is recognized as a potent and irreversible inhibitor of the aromatase enzyme. wikipedia.org This enzyme is critical for the biosynthesis of estrogens from androgens. wikipedia.org The mechanism of action for Androst-4-ene-3,6,17-trione involves permanently binding to and inactivating aromatase in both adipose and peripheral tissues. wikipedia.org This action as a "suicide substrate" means the enzyme itself converts the inhibitor into a reactive form that then covalently bonds to the enzyme, rendering it inactive.

Given the structural similarities, it is plausible that this compound could exhibit a comparable mechanism of aromatase inhibition. Aromatase inhibitors are known to block the conversion of testosterone (B1683101) to estradiol (B170435). wikipedia.org This blockage leads to a decrease in estradiol levels, which in turn can cause an increase in Luteinizing Hormone (LH) and, consequently, testosterone. wikipedia.org

Competitive Binding with Natural Substrates (e.g., Testosterone, Androstenedione)

Specific data on the competitive binding of this compound with natural substrates like testosterone and androstenedione at the active site of enzymes such as aromatase is not available. For the related compound Androsta-1,4,6-triene-3,17-dione (B190583) (ATD) , it has been noted that in certain in-vitro experimental conditions, it can displace testosterone binding in the hypothalamus. ebi.ac.uk This suggests a competitive interaction, which is a common characteristic of steroidal aromatase inhibitors due to their structural resemblance to the enzyme's natural substrates.

Without direct experimental data for this compound, any discussion of its competitive binding remains speculative.

Table 1: Comparative Data on Related Aromatase Inhibitors

CompoundMechanism of ActionTarget EnzymeEffect on Testosterone
Androst-4-ene-3,6,17-trioneIrreversible "suicide" inhibitorAromataseIncreases free testosterone wikipedia.org
Androsta-1,4,6-triene-3,17-dione (ATD)Irreversible inhibitorAromataseCan displace testosterone binding ebi.ac.uk

This table is for illustrative purposes based on available data for related compounds and does not represent direct data for this compound.

Androgenic Activity and Androgen Receptor Binding

There is a lack of specific studies investigating the androgenic activity and androgen receptor (AR) binding affinity of this compound. The androgenic activity of a compound is determined by its ability to bind to and activate the androgen receptor, leading to downstream physiological effects.

Research into other novel steroids has determined their relative binding affinity to the androgen receptor through competitive binding plots, with dihydrotestosterone (B1667394) (DHT) often used as a standard. nih.gov However, no such data has been published for this compound.

It is important to note that the primary mechanism of action for similar compounds like Androst-4-ene-3,6,17-trione is the inhibition of aromatase, which indirectly affects androgen levels by preventing their conversion to estrogens. wikipedia.org While this leads to an increase in endogenous testosterone, it does not necessarily mean the compound itself possesses significant androgenic activity or a high binding affinity for the androgen receptor.

Table 2: Androgen Receptor Binding Affinity of Reference Compounds

CompoundIC50 Value (nM)Receptor
Dihydrotestosterone (DHT)3.2Cytoplasmic Androgen Receptor (hamster prostate) nih.gov
Cyproterone Acetate4.4Cytoplasmic Androgen Receptor (hamster prostate) nih.gov

This table provides reference data for known androgens and anti-androgens and does not include data for this compound due to a lack of available research.

Structure Activity Relationship Sar Studies of Androsta 1,4 Diene 3,6,17 Trione and Its Analogs

Elucidation of Key Structural Features for Aromatase Inhibitory Potency

The potency of Androsta-1,4-diene-3,6,17-trione analogs as aromatase inhibitors is intricately linked to their specific structural characteristics. Research has focused on how modifications to the steroidal ring system, the presence and position of ketone groups, and the unsaturation in the A-ring contribute to their biological activity.

Modifications to the A and B rings of the androstane (B1237026) skeleton have been shown to significantly impact aromatase inhibitory activity. For instance, the introduction of substituents on the A-ring, such as 2,2-dimethyl groups in androst-4-ene-3,6,17-trione (B20797), can lead to potent competitive inhibition nih.gov. Similarly, substitutions at the C-4 position of the A-ring with methoxy (B1213986) or hydroxy groups have been explored, with some derivatives demonstrating considerable inhibitory potential nih.govcapes.gov.br.

The B-ring has also been a target for structural modifications. The introduction of a double bond between C-6 and C-7, creating a 4,6-diene system, is a common feature in many potent aromatase inhibitors nih.govsci-hub.se. Further unsaturation to a 1,4,6-triene system can enhance inhibitory activity and, in some cases, lead to time-dependent inactivation of the enzyme nih.govsci-hub.se. The metabolism of Androsta-1,4,6-triene-3,17-dione (B190583) often involves the reduction of the olefinic groups, highlighting the role of these bonds in the molecule's interaction with metabolic enzymes nih.gov.

The ketone groups at positions C-3, C-6, and C-17 are critical determinants of the aromatase inhibitory activity of this compound and its analogs. The C-3 ketone, in conjunction with the A-ring's unsaturation, forms a conjugated system that is a common feature in many steroidal aromatase inhibitors and is believed to be important for binding to the active site.

The C-17 ketone is also a key feature for potent inhibition. Comparing 7α-substituted androst-4-ene-3,17-diones with their 17β-hydroxy analogs revealed that the dione (B5365651) derivatives were more effective inhibitors researchgate.net. This suggests that the C-17 ketone contributes significantly to the binding affinity. Metabolic studies of Androsta-1,4,6-triene-3,17-dione have shown that it is primarily excreted unchanged or as its 17β-hydroxy analog, indicating that reduction of the C-17 ketone is a major metabolic pathway nih.gov.

The C-6 ketone in the parent compound, this compound, contributes to its specific electronic and conformational properties. In related series, such as derivatives of androst-4-ene-3,6,17-trione, this ketone is part of the core structure that confers inhibitory activity nih.gov.

The Δ1,4-diene system in the A-ring is a hallmark of many potent, mechanism-based aromatase inhibitors. This feature, present in compounds like exemestane (B1683764) (6-methylideneandrosta-1,4-diene-3,17-dione), is crucial for their mode of action nih.gov. The introduction of the Δ1 double bond into a 4,6-diene system to create a 1,4,6-triene system often enhances the inhibitory potency and can confer time-dependent inactivation properties nih.govsci-hub.se. For instance, 6-alkyl-1,4,6-triene steroids were found to be more potent inhibitors than the corresponding 4,6-diene steroids nih.govsci-hub.se.

Androsta-1,4,6-triene-3,17-dione (ATD) itself is a well-characterized aromatase inhibitor that demonstrates time-dependent loss of aromatase activity nih.govnih.gov. This irreversible inhibition is a key feature attributed to the reactive nature of the conjugated ring system. The metabolism of ATD can involve the reduction of these olefinic bonds, further emphasizing their importance in the molecule's biological activity and fate nih.gov.

Impact of Substituents on Enzyme Interaction

The introduction of various substituents at different positions on the steroidal nucleus has been a fruitful strategy for modulating the potency and selectivity of aromatase inhibitors.

Studies on 6-alkylandrosta-4,6-diene-3,17-diones and their 1,4,6-triene analogs have provided valuable insights into the steric and hydrophobic requirements of the aromatase active site around the C-6 position. A series of 6-n-alkyl substituted compounds (with alkyl chains from C1 to C7) were synthesized and evaluated as aromatase inhibitors nih.govsci-hub.se.

All the synthesized 6-alkyl-4,6-diene and 1,4,6-triene steroids were found to be potent competitive inhibitors of human placental aromatase nih.govsci-hub.se. The 6-alkyl-1,4,6-triene steroids generally exhibited higher affinity for aromatase than their 4,6-diene counterparts nih.govsci-hub.se. Notably, the 6-ethyl-1,4,6-triene derivative was the most potent inhibitor in its series nih.govsci-hub.se. These findings suggest that the length of the n-alkyl substituent at C-6 plays a critical role in the tight binding to the active site of aromatase, particularly for the 1,4,6-triene series nih.govsci-hub.se. Molecular modeling studies have indicated that aromatase possesses a hydrophobic binding pocket with a limited accessible volume in the region corresponding to the C-6 position of the substrate nih.govresearchgate.net.

Inhibitory Potency of 6-Alkylandrosta-1,4,6-triene-3,17-dione Analogs
Compound6-Alkyl SubstituentApparent Ki (nM)
6aMethyl58
6bEthyl2.5
6cn-Propyl4.8
6dn-Butyl7.4
6en-Pentyl11
6fn-Hexyl15
6gn-Heptyl18

Substitution at the 7α-position of the steroid nucleus has also been investigated as a means to enhance aromatase inhibitory activity. The introduction of 7α-thio-substituted androstenediones has been shown to result in potent aromatase inhibitors researchgate.net. Further research has focused on creating more metabolically stable inhibitors by replacing the thio-substituent researchgate.net.

Inhibitory Potency of 7α-Substituted Androst-4-ene-3,17-dione Analogs
Compound7α-SubstituentApparent Ki (nM)
2Arylaliphatic13-19
3Arylaliphatic13-19
4Arylaliphatic13-19

Conformational Probes and Active Site Mapping

While specific studies employing this compound as a conformational probe for mapping the aromatase active site are not extensively detailed in publicly available research, the structure-activity relationships of this compound and its analogs provide valuable insights into the topography of the enzyme's active site. Molecular modeling studies of structurally related steroidal inhibitors have been instrumental in elucidating the key interactions necessary for binding and inhibition.

Furthermore, the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), has been a powerful tool in understanding the steric and electronic requirements for aromatase inhibition. Although often applied to non-steroidal inhibitors, these models are typically developed using steroidal inhibitors as templates for alignment, underscoring the importance of the steroid's conformation in defining the pharmacophore for aromatase binding nih.govnih.gov. These computational approaches help to visualize the regions within the active site where steric bulk is either favored or disfavored, and where specific electronic interactions, such as hydrogen bonding, contribute to the binding affinity.

Comparative SAR with Structurally Related Steroidal Aromatase Inhibitors

Androst-4-ene-3,6,17-trione, commonly known as 6-OXO, is a potent irreversible aromatase inhibitor that shares a close structural resemblance to this compound, with the key difference being the absence of the C1-C2 double bond in 6-OXO. This structural variation has a significant impact on the inhibitory activity.

Both compounds are recognized as mechanism-based inhibitors, meaning they are converted by the aromatase enzyme into a reactive species that then irreversibly inactivates the enzyme. However, kinetic studies have revealed differences in their potency. Androst-4-ene-3,6,17-trione binds to human placental aromatase with an apparent inhibition constant (Kᵢ) of 0.43 µM ebi.ac.uk.

Structure-activity relationship studies on derivatives of 6-OXO have further illuminated the requirements for potent aromatase inhibition. The introduction of substituents at various positions on the steroid nucleus can modulate the inhibitory activity. For example, the synthesis and evaluation of A- and B-ring substituted derivatives of 6-OXO have shown that modifications at the C2 and C4 positions can significantly alter potency nih.gov. Specifically, 2,2-dimethyl and 4-hydroxy derivatives of 6-OXO were found to be potent competitive inhibitors with Kᵢ values in the range of 25-42 nM nih.gov.

The inhibitory activities of various 6-substituted analogs of androst-4-ene-3,17-dione have also been investigated. These studies have demonstrated that the nature and stereochemistry of the substituent at the C6 position are critical for high-affinity binding. For instance, 6-n-alkylated derivatives of androst-4-ene-3,17-dione displayed potent competitive inhibition, with Kᵢ values ranging from 1.4 to 12 nM nih.gov. The 6β-ethyl derivative was identified as a particularly potent inhibitor in this series nih.gov. In contrast, bulky or polar substituents at the C6 position generally resulted in weaker inhibition nih.gov.

Inhibitory Activity of Androst-4-ene-3,6,17-trione (6-OXO) and its Analogs against Human Placental Aromatase
CompoundInhibition Constant (Kᵢ)
Androst-4-ene-3,6,17-trione (6-OXO)0.43 µM
2,2-Dimethylandrost-4-ene-3,6,17-trione25-42 nM
4-Hydroxyandrost-4-ene-3,6,17-trione25-42 nM
6β-Methylandrost-4-ene-3,17-dione1.4-12 nM
6α-Methylandrost-4-ene-3,17-dione1.4-12 nM
6β-Ethylandrost-4-ene-3,17-dione1.4-12 nM
6α-Ethylandrost-4-ene-3,17-dione1.4-12 nM

Androsta-1,4,6-triene-3,17-dione (ATD) is another potent, irreversible aromatase inhibitor that is structurally similar to this compound. The distinguishing feature of ATD is the presence of an additional double bond at the C6-C7 position, creating a triene system in the A and B rings. This extended conjugation is a key feature that contributes to its mechanism of action.

ATD is a well-characterized "suicide substrate" for aromatase. The enzyme processes ATD, leading to the formation of a reactive intermediate that forms a covalent bond with the active site, thereby causing irreversible inactivation. Kinetic studies have shown that ATD has a high affinity for human placental aromatase, with a reported Kᵢ of 0.18 µM ebi.ac.ukmedchemexpress.commedchemexpress.com.

The structure-activity relationships of ATD and its derivatives have been explored, particularly focusing on substitutions at the C6 position. A study on 6-alkyl-substituted androsta-1,4,6-triene-3,17-diones revealed that these compounds are extremely powerful competitive inhibitors of human placental aromatase. The apparent Kᵢ values for these 1,4,6-triene steroids ranged from 2.5 to 58 nM. The 6-ethyl-1,4,6-triene analog was found to be the most potent inhibitor in this series, with a Kᵢ of 2.5 nM. With the exception of the 6-methyl analog, the 6-alkyl-1,4,6-triene derivatives demonstrated a higher affinity for aromatase than the natural substrate, androstenedione (B190577).

A key finding from these comparative studies is that all of the 1,4,6-triene derivatives cause time-dependent inactivation of aromatase, a characteristic of irreversible inhibitors. In contrast, the corresponding 4,6-diene analogs did not exhibit this time-dependent inactivation. This highlights the critical role of the C1-C2 double bond in conjunction with the C4-C5 and C6-C7 double bonds for the irreversible inhibition mechanism of this class of compounds.

Inhibitory Activity of Androsta-1,4,6-triene-3,17-dione (ATD) and its 6-Alkyl Analogs against Human Placental Aromatase
CompoundInhibition Constant (Kᵢ)
Androsta-1,4,6-triene-3,17-dione (ATD)0.18 µM
6-Methyl-androsta-1,4,6-triene-3,17-dione2.5-58 nM
6-Ethyl-androsta-1,4,6-triene-3,17-dione2.5 nM
6-Propyl-androsta-1,4,6-triene-3,17-dione2.5-58 nM
6-Butyl-androsta-1,4,6-triene-3,17-dione2.5-58 nM
6-Pentyl-androsta-1,4,6-triene-3,17-dione2.5-58 nM
6-Hexyl-androsta-1,4,6-triene-3,17-dione2.5-58 nM
6-Heptyl-androsta-1,4,6-triene-3,17-dione2.5-58 nM

In Vitro and in Vivo Metabolic Transformation Pathways of Androsta 1,4 Diene 3,6,17 Trione

Unraveling the Primary Metabolic Pathways and Biotransformations

The metabolism of Androsta-1,4-diene-3,6,17-trione is characterized by several key biotransformation reactions that alter its structure. These pathways are common for the metabolism of steroids and are essential in modifying their biological properties and facilitating their excretion from the body.

Reduction of Olefinic Double Bonds

A significant metabolic route for compounds with carbon-carbon double bonds, such as this compound, is their reduction. This process involves the addition of hydrogen atoms across the double bonds present in the steroid's A-ring at the C1 and C4 positions. This enzymatic reaction leads to a more saturated steroid nucleus, which can significantly alter the molecule's shape and its interaction with biological receptors. Studies on structurally similar compounds have demonstrated that the reduction of such olefinic groups is a primary metabolic step.

Reduction of Keto Groups at C-3, C-6, and C-17

The three ketone groups located at positions C-3, C-6, and C-17 of this compound are also major sites for metabolic modification. These keto groups can undergo reduction to form hydroxyl groups. This biotransformation is catalyzed by various oxidoreductase enzymes. The reduction of the 17-keto group is a particularly common metabolic pathway for many androstane (B1237026) steroids, often resulting in the formation of a 17β-hydroxy group. Similarly, the keto groups at C-3 and C-6 are also susceptible to reduction, leading to a variety of hydroxylated metabolites.

Hydroxylation Reactions (e.g., D-ring mono-hydroxylation)

Hydroxylation, the addition of a hydroxyl (-OH) group to the steroid structure, represents another key metabolic pathway. This reaction increases the water solubility of the steroid, which aids in its eventual elimination from the body. In the case of androstane steroids, hydroxylation can occur at various positions on the steroid nucleus. For instance, mono-hydroxylation in the D-ring of the steroid has been observed in the metabolism of related compounds. This process is typically mediated by cytochrome P450 enzymes.

A Closer Look at the Major Metabolites

The metabolic transformations of this compound result in the formation of several key metabolites. The identification and characterization of these metabolites are crucial for understanding the compound's complete metabolic profile.

Identification of Specific Metabolites

Research on the metabolism of similar androgenic steroids has led to the identification of several key metabolites that are also likely to be formed from this compound. These include:

17β-hydroxyandrosta-1,4-dien-3-one (Boldenone): The formation of this metabolite involves the reduction of the 17-keto group of the parent compound to a 17β-hydroxy group. Boldenone itself is a known anabolic steroid.

Androsta-4,6-diene-3,17-dione: The metabolic pathways leading to this compound from this compound would involve complex enzymatic reactions, including the potential for isomerization of the double bonds within the steroid nucleus.

Major Metabolites of this compound

Metabolite NameChemical FormulaFormation Pathway
17β-hydroxyandrosta-1,4-dien-3-one (Boldenone)C19H26O2Reduction of the 17-keto group.
Androsta-4,6-diene-3,17-dioneC19H24O2Isomerization of double bonds.

Stereochemical Aspects of Metabolite Formation

The enzymatic reactions involved in steroid metabolism are often highly stereospecific, meaning they result in the formation of a particular stereoisomer. For example, the reduction of a keto group can lead to the formation of either an α- or β-hydroxyl group, each having a different spatial orientation. The stereochemistry of the resulting metabolites is critical as it can significantly influence their biological activity. While detailed stereochemical studies specific to the metabolites of this compound are limited, it is a fundamental aspect of steroid biochemistry that enzymatic processes will favor the formation of specific stereoisomers. For instance, the reduction of the 17-keto group in many androgens preferentially yields the 17β-hydroxy epimer.

Enzymatic Systems Involved in this compound Metabolism

The metabolism of steroids is a complex process involving a variety of enzymatic systems, primarily located in the liver. These enzymes catalyze reactions that increase the water solubility of the steroid, facilitating its excretion from the body. For a compound like this compound, the key enzymatic reactions are expected to be reductions and hydroxylations.

While direct studies on this compound are absent, research on the closely related compound androst-4-ene-3,6,17-trione (B20797) (also known as 6-OXO) in horses provides significant insight into its likely hepatic metabolism. nih.gov In vitro studies using horse liver microsomes revealed that androst-4-ene-3,6,17-trione undergoes extensive metabolism, primarily through the reduction of its keto groups. nih.gov

The major biotransformation observed was the reduction of a single keto group at either the C-3 or C-6 position. nih.gov This initial metabolic step resulted in the formation of three primary in vitro metabolites:

6α-hydroxyandrost-4-ene-3,17-dione (reduction of the C-6 keto group)

3α-hydroxyandrost-4-ene-6,17-dione (reduction of the C-3 keto group)

3β-hydroxyandrost-4-ene-6,17-dione (reduction of the C-3 keto group) nih.gov

Further in vivo studies in horses confirmed the presence of these metabolites and identified additional ones derived from subsequent reductions of the remaining keto groups or the C-4 double bond. nih.gov

Based on these findings, it is plausible that this compound would undergo a similar series of reductive transformations in the liver. The primary metabolic reactions would likely involve the reduction of the keto groups at C-3, C-6, and C-17 by hydroxysteroid dehydrogenases (HSDs), which are abundant in liver tissue. The presence of the C1-C2 double bond in the A-ring of this compound, a feature it shares with the dione (B5365651) steroid Boldione, may influence the rate and order of these reductions compared to androst-4-ene-3,6,17-trione.

Table 1: In Vitro Metabolites of Androst-4-ene-3,6,17-trione Identified in Horse Liver Microsomes

Metabolite IDMetabolite NameMetabolic Reaction
M16α-hydroxyandrost-4-ene-3,17-dioneReduction of C-6 keto group
M2a3α-hydroxyandrost-4-ene-6,17-dioneReduction of C-3 keto group
M2b3β-hydroxyandrost-4-ene-6,17-dioneReduction of C-3 keto group

Data sourced from a study on the metabolism of androst-4-ene-3,6,17-trione in horses. nih.gov

The Cytochrome P450 (CYP) superfamily of enzymes are major catalysts in the Phase I metabolism of a vast array of xenobiotics and endogenous compounds, including steroids. nih.govmdpi.com While the primary metabolism of a trione (B1666649) compound like this compound is expected to be reductive, CYP enzymes are responsible for oxidative reactions, most commonly hydroxylations. mdpi.commdpi.com These hydroxylations represent a common, albeit often minor, metabolic pathway for many steroids.

Within the liver, the CYP3A subfamily is particularly important for steroid metabolism. mdpi.com Studies in horses have identified several CYP3A isoforms (CYP3A94, CYP3A95, CYP3A97) and have shown their involvement in the metabolism of steroids like testosterone (B1683101). nih.gov For example, equine CYP3A isoforms produce 2-hydroxytestosterone (B1264705) from testosterone. nih.gov The CYP3A subfamily is also the main enzymatic system responsible for the metabolism of other drugs, such as diazepam, in the horse liver. nih.govmadbarn.com

Given the prominent role of the CYP3A subfamily in metabolizing both endogenous and exogenous steroids, it is the most likely candidate for catalyzing any potential hydroxylation of this compound. mdpi.comnih.gov Such reactions would introduce a hydroxyl (-OH) group onto the steroid's carbon skeleton, further increasing its polarity. The specific position of hydroxylation cannot be determined without experimental data but would be a secondary metabolic step following the initial reduction of the keto groups.

Table 2: Predicted Enzymatic Systems in the Metabolism of this compound

Metabolic ReactionEnzyme FamilySpecific Isoenzymes (Implied)Role
Keto Group ReductionAldo-Keto Reductases (AKRs) / Hydroxysteroid Dehydrogenases (HSDs)AKR1C subfamilyPrimary metabolism (Phase I): Conversion of C3, C6, and C17 keto groups to hydroxyl groups. nih.gov
HydroxylationCytochrome P450 (CYP)CYP3A subfamily (e.g., CYP3A94, CYP3A97 in horses)Secondary metabolism (Phase I): Introduction of hydroxyl groups at various positions on the steroid backbone. nih.govnih.gov

Computational and Molecular Modeling Approaches for Androsta 1,4 Diene 3,6,17 Trione

Ligand-Receptor Binding Simulations and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the binding mode of potential drugs and estimating the strength of the interaction.

For Androsta-1,4-diene-3,6,17-trione, molecular docking simulations would be employed to predict its interaction with the active site of the aromatase enzyme (cytochrome P450 19A1). The crystal structure of the aromatase enzyme, often in complex with a known substrate or inhibitor, serves as the receptor model. For instance, the 3D crystal structure of the aromatase enzyme can be obtained from the Protein Data Bank (PDB). nih.gov During the docking process, the ligand, this compound, is placed into the active site of the enzyme, and its various possible conformations and orientations are evaluated based on a scoring function. This scoring function estimates the binding free energy, with lower scores generally indicating a more favorable interaction.

The simulation would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the enzyme's active site. For other androstane (B1237026) derivatives, molecular docking has been used to propose protein-ligand binding models for compounds showing strong affinity toward specific proteins. nih.gov These simulations can help to explain the compound's inhibitory activity and provide a basis for structure-activity relationship (SAR) studies.

Table 1: Illustrative Example of Molecular Docking Results for this compound with Aromatase

ParameterPredicted ValueInteracting Residues (Example)
Binding Energy (kcal/mol)-8.5Met374, Ser478, Phe221
Inhibition Constant (Ki) (µM)0.25
Hydrogen Bonds2Ser478, Arg115
Hydrophobic Interactions8Val370, Leu477, Ile133

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

For a series of androstane derivatives, including this compound, QSAR models can be developed to predict their inhibitory activity against aromatase. These models are built using a training set of compounds with known activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful as they consider the 3D structure of the molecules. nih.gov In a 3D-QSAR study of steroidal aromatase inhibitors, these models are generated by aligning the set of molecules and calculating their steric and electrostatic fields. nih.govnih.gov The resulting field values are then correlated with the biological activities using statistical methods like Partial Least Squares (PLS).

The output of a 3D-QSAR analysis is often visualized as contour maps, which show regions where modifications to the molecular structure would likely increase or decrease biological activity. For example, a contour map might indicate that a bulky substituent at a particular position would enhance binding affinity, while a negatively charged group in another region would be detrimental. For steroidal and azaheterocyclic human aromatase inhibitors, 3D-QSAR has been used to identify and characterize critical steric and electronic features of the aromatase-inhibitor complexes. nih.govresearchgate.net

When the 3D structure of the receptor is unknown, receptor surface models can be generated based on a set of active ligands. These models create a hypothetical active site that can accommodate the active compounds. The aligned molecules from a 3D-QSAR study can be used to generate a receptor surface model that represents the shape and electrostatic properties of the binding pocket. This model can then be used for virtual screening of new compounds or to guide the design of molecules with improved shape complementarity to the active site.

Prediction of Biochemical Activity based on Computational Parameters

Computational parameters derived from molecular modeling studies can be used to predict the biochemical activity of new or untested compounds. Once a robust and validated QSAR model is developed, it can be used to predict the aromatase inhibitory activity of this compound, even without experimental testing.

The predictive power of a QSAR model is assessed using a test set of compounds that were not used in the model development. nih.gov A high correlation between the predicted and experimental activities for the test set indicates a reliable model.

Table 2: Example of Predicted vs. Experimental Activity from a QSAR Model

CompoundExperimental pIC50Predicted pIC50
Compound A7.27.1
Compound B6.86.9
Compound C7.57.4
This compoundNot Available7.0 (Hypothetical)

Note: This table illustrates how a QSAR model would be used to predict the activity of this compound. The values are for illustrative purposes only.

By combining the insights from ligand-receptor binding simulations, which provide a detailed view of the binding mode, with the predictive power of QSAR models, researchers can gain a comprehensive understanding of the structure-activity relationships governing the inhibition of aromatase by steroidal compounds like this compound. These computational approaches are invaluable for the rational design of new, more effective therapeutic agents.

Advanced Analytical Methodologies for Biochemical Research on Androsta 1,4 Diene 3,6,17 Trione

Application of Mass Spectrometry in Metabolite Identification

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, is an indispensable tool for identifying the biotransformation products of Androsta-1,4-diene-3,6,17-trione. The choice between liquid or gas chromatography depends on the volatility and thermal stability of the metabolites.

For compounds that are extensively metabolized, Liquid Chromatography/High Resolution Mass Spectrometry (LC/HRMS) offers superior performance, especially when Gas Chromatography/Mass Spectrometry (GC/MS) may lack sufficient sensitivity. nih.gov A study on the related compound, androsta-1,4,6-triene-3,17-dione (B190583) (ATD), in horses demonstrated the power of LC/HRMS for identifying in vitro metabolites from homogenized liver preparations. nih.gov

The major biotransformations identified included reductions of the double bonds and/or the ketone groups at the C3 or C17 positions. nih.gov Additionally, mono-hydroxylation in the D-ring of the steroid was observed. nih.gov This comprehensive analysis led to the identification of fourteen distinct in vitro metabolites, the identities of which were confirmed by matching with authentic reference standards where available. nih.gov

Table 1: In Vitro Metabolites of Androsta-1,4,6-triene-3,17-dione Identified by LC/HRMS

Metabolite ID Identified Compound
M1a, M1b Epimers of androsta-1,4,6-trien-17-ol-3-one
M2 Androsta-4,6-diene-3,17-dione
M3 Boldione (Androsta-1,4-diene-3,17-dione)
M4 Androsta-4,6-diene-17β-ol-3-one
M5 Androsta-4,6-diene-3-ol-17-one
M6a, M6b Boldenone and epi-boldenone
M7a to M7d Stereoisomers of hydroxylated androsta-1,4,6-trien-17-ol-3-one
M8a, M8b Epimers of androsta-1,4-diene-16α,17-diol

Data sourced from a study on the in vitro metabolism of ATD in horses. nih.gov

GC/MS and the more specific GC/Tandem MS (MS/MS) are widely used for the detection of steroids in urine, particularly in the context of doping control. nih.govresearchgate.net The analysis of urinary metabolites of the aromatase inhibitor androsta-1,4,6-triene-3,17-dione has been thoroughly investigated using these methods. nih.gov Identification is typically performed by comparing the gas chromatographic retention times and mass spectra of the metabolites with those of reference materials. nih.govresearchgate.net

Analysis is often carried out on the underivatized compounds as well as their trimethylsilyl (B98337) (TMS) derivatives, which enhances volatility for GC analysis. nih.govresearchgate.net Research has shown that androsta-1,4,6-triene-3,17-dione is primarily excreted unchanged, along with its 17β-hydroxy analogue. nih.govdshs-koeln.de Several other reduced metabolites have also been successfully identified in post-administration urine samples. nih.govdshs-koeln.de

Table 2: Urinary Metabolites of Androsta-1,4,6-triene-3,17-dione Detected by GC/MS

Metabolite Method of Detection
Androsta-1,4,6-triene-3,17-dione (Unchanged) GC/MS of underivatized and TMS derivatives
17β-hydroxyandrosta-1,4,6-trien-3-one GC/MS of underivatized and TMS derivatives
17β-hydroxyandrosta-1,4-dien-3-one (Boldenone) GC/MS of underivatized and TMS derivatives
17β-hydroxy-5β-androst-1-en-3-one (Boldenone metabolite) GC/MS of underivatized and TMS derivatives
17β-hydroxyandrosta-4,6-dien-3-one GC/MS of underivatized and TMS derivatives
Androsta-4,6-diene-3,17-dione GC/MS of underivatized and TMS derivatives

Data sourced from urinary metabolism studies. nih.govresearchgate.netdshs-koeln.de

Similarly, GC/MS methods have been developed and validated for another related compound, androst-4-ene-3,6,17-trione (B20797). A selective and sensitive method using selected ion monitoring (SIM) was established for the TMS-enol-TMS-ether derivatives, achieving a limit of detection (LOD) between 5 and 10 ng/mL for the parent compound and its key metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While mass spectrometry excels at detecting metabolites and providing mass information, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous structural elucidation of a novel compound or for confirming the structure of a synthesized reference standard. nih.govdshs-koeln.dedshs-koeln.de

In the study of androsta-1,4,6-triene-3,17-dione metabolism, researchers synthesized its main 17β-hydroxy metabolite, 17β-hydroxyandrosta-1,4,6-trien-3-one. nih.govdshs-koeln.de The precise chemical structure of this synthesized metabolite, as well as the parent compound, was subsequently confirmed using NMR analysis. nih.govdshs-koeln.deresearchgate.net This confirmation is critical, as it provides the authenticated reference material needed for verifying the identity of metabolites detected in biological samples by techniques like GC/MS and LC/MS. nih.gov The availability of ¹H-NMR spectra for closely related steroids like androsta-1,4-diene-3,17-dione (B159171) further aids in the structural analysis of this class of compounds. researchgate.net

Spectroscopic Characterization of Synthesized Analogs and Metabolites

The synthesis of potential metabolites and structural analogs is a key strategy in biochemical research. These synthesized compounds serve as analytical standards for method validation and as tools for investigating structure-activity relationships. The characterization of these molecules requires a combination of spectroscopic techniques.

For instance, after synthesizing 17β-hydroxyandrosta-1,4,6-trien-3-one, its identity was rigorously confirmed through NMR analysis. dshs-koeln.de The mass spectrometric fragmentation patterns of both the underivatized compounds and their TMS derivatives, as determined by GC/MS, provide further structural confirmation and are essential for building spectral libraries used in screening analyses. nih.govresearchgate.net Derivatization using reagents like MSTFA/NH4I/ethanethiol can sometimes result in multiple products, which must be characterized. For androsta-1,4,6-triene-3,17-dione and its 17-hydroxy analogue, this process yielded two distinct products whose mass spectra were subsequently analyzed. dshs-koeln.de

In addition to MS and NMR, other spectroscopic methods can be employed. The NIST WebBook contains electron ionization mass spectra and infrared spectra for analogs such as Androsta-1,4-diene-3,11,17-trione, which can be used as reference data for identifying unknown compounds with similar structural motifs. nist.gov

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Androsta-1,4,6-triene-3,17-dione
17β-hydroxyandrosta-1,4,6-trien-3-one
Androsta-4,6-diene-3,17-dione
Boldione (Androsta-1,4-diene-3,17-dione)
Androsta-4,6-diene-17β-ol-3-one
Androsta-4,6-diene-3-ol-17-one
Boldenone (17β-hydroxyandrosta-1,4-dien-3-one)
epi-boldenone
Androsta-1,4-diene-16α,17-diol
17β-hydroxy-5β-androst-1-en-3-one
17β-hydroxyandrosta-4,6-dien-3-one
Androst-4-ene-3,6,17-trione
Androsta-1,4-diene-3,11,17-trione

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Androsta-1,4-diene-3,6,17-trione, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound is synthesized via microbial transformation or chemical oxidation. For example, microbial degradation of sterols (e.g., cholesterol) using Mycobacterium spp. can yield intermediates, but impurities like 9/10-seco-aromatized derivatives may form during A-ring modifications . Chemical synthesis involves ruthenium tetroxide-mediated oxidation of precursors (e.g., androsta-1,4-diene-3,11,17-trione), but side reactions like demethylation or rearrangement require strict control of reaction time and temperature to minimize byproducts . HPLC purity testing (≥98.6%) is critical post-synthesis, with storage at 2–8°C to prevent degradation .

Q. How is this compound characterized structurally, and what analytical techniques are recommended?

  • Methodological Answer : Key techniques include:

  • NMR : Assigns stereochemistry and detects vinylic protons (e.g., δ 117.5 ppm for C-1/C-4 diene systems) .
  • HPLC : Quantifies purity and monitors degradation products (e.g., Δ1-androstenedione) .
  • Mass spectrometry : Confirms molecular weight (300.39 g/mol for the trione) and distinguishes it from analogs like androsta-1,4-diene-3,17-dione (284.39 g/mol) .

Advanced Research Questions

Q. Under what experimental conditions does this compound undergo aromatization or rearrangement, and how can these pathways be mitigated?

  • Methodological Answer : Aromatization occurs in the presence of strong oxidizing agents (e.g., RuO4) or enzymatic activity (e.g., 3-ketosteroid-∆1-dehydrogenase), leading to 1,5-seco derivatives or p-cresol-type rearrangements . To stabilize the compound:

  • Avoid prolonged exposure to light and oxygen.
  • Use antioxidants (e.g., BHT) in reaction mixtures.
  • Monitor reaction progress via UV spectroscopy (λmax ~261 nm for conjugated dienones) .

Q. How do structural modifications (e.g., halogenation) impact the biological activity and stability of this compound?

  • Methodological Answer : Bromination at C-6 (e.g., 6-bromo-androsta-1,4-diene-3,17-dione) enhances stability by reducing susceptibility to enzymatic degradation but may alter receptor binding affinity . Fluorination (e.g., 6α,9α-difluoro derivatives) increases metabolic resistance but requires rigorous toxicity profiling due to potential organ damage . Comparative studies using LC-MS/MS and in vitro bioassays (e.g., androgen receptor binding) are recommended to evaluate functional trade-offs .

Q. What contradictions exist in reported data on the compound’s stability, and how can researchers resolve them?

  • Methodological Answer : Discrepancies arise from:

  • Storage conditions : While refrigeration (2–8°C) is standard, some studies report room-temperature stability for short-term handling . Validate storage protocols via accelerated stability testing (40°C/75% RH for 6 months) .
  • Degradation pathways : Conflicting reports on byproduct formation (e.g., 9/10-seco derivatives vs. demethylated products) may stem from varying reaction solvents (e.g., benzene vs. ethyl acetate). Replicate experiments under controlled solvent systems and document conditions meticulously .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of crystalline dust .
  • Waste disposal : Incinerate contaminated materials to prevent environmental release, as the compound exhibits chronic aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Androsta-1,4-diene-3,6,17-trione
Reactant of Route 2
Androsta-1,4-diene-3,6,17-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.